molecular formula C7H11F3N2O B11721952 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one

Cat. No.: B11721952
M. Wt: 196.17 g/mol
InChI Key: WPBJRGAGHZIVNZ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one typically involves the introduction of the trifluoroethyl group into the diazepanone ring. One common method is the reaction of 1,4-diazepan-2-one with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethyl alcohols .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is unique due to its combination of a diazepanone ring and a trifluoroethyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the diazepanone ring can enhance the compound’s stability and reactivity compared to simpler trifluoroethyl derivatives .

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)4-5-6(13)12-3-1-2-11-5/h5,11H,1-4H2,(H,12,13)

InChI Key

WPBJRGAGHZIVNZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(=O)NC1)CC(F)(F)F

Origin of Product

United States

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